トリアザニウム;イリジウム(3+);ヘキサクロリド

説明

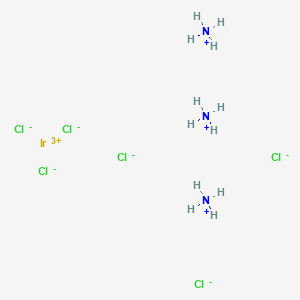

iridium(3+) triammonium hexachloride, also known as triammonium hexachloroiridate(III), is a chemical compound with the formula (NH₄)₃[IrCl₆]. It is a coordination complex of iridium in the +3 oxidation state, surrounded by six chloride ligands. This compound is typically used in various chemical and industrial applications due to its unique properties.

科学的研究の応用

Triammonium hexachloroiridate(III) has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other iridium complexes.

Biology: Investigated for its potential use in biological imaging and as a catalyst in biochemical reactions.

Medicine: Explored for its potential use in cancer treatment due to its cytotoxic properties.

Industry: Utilized in the production of iridium-based catalysts for various industrial processes.

作用機序

Mode of Action

It’s worth noting that iridium complexes have been studied for their electrogenerated chemiluminescence (ecl) properties

Biochemical Pathways

Iridium complexes have been associated with photocatalytic hydrogen production , suggesting that they may interact with biochemical pathways related to energy production and electron transfer.

Result of Action

The potential of iridium complexes for hydrogen production suggests that they may have significant effects on cellular energy metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, high pressure can enhance the reactivity of related compounds . .

生化学分析

Biochemical Properties

It is known that iridium complexes can interact with various biomolecules

Cellular Effects

Iridium complexes have been shown to have cytotoxic effects on various cancer and normal cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Iridium complexes are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Iridium complexes have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Iridium complexes have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Iridium complexes have been shown to interfere with intracellular pH homeostasis, suggesting they may have unique transport and distribution properties .

Subcellular Localization

Some iridium complexes have been shown to selectively accumulate in certain subcellular compartments, such as mitochondria, and induce specific cellular responses .

準備方法

Synthetic Routes and Reaction Conditions

Triammonium hexachloroiridate(III) can be synthesized through the reaction of iridium(III) chloride with ammonium chloride in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

IrCl3+3NH4Cl→(NH4)3[IrCl6]

Industrial Production Methods

In industrial settings, the production of triammonium hexachloroiridate(III) involves the use of high-purity iridium and ammonium chloride. The reaction is conducted in large reactors with precise temperature and pH control to maximize yield and purity. The product is then purified through crystallization and filtration processes.

化学反応の分析

Types of Reactions

Triammonium hexachloroiridate(III) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states of iridium.

Reduction: It can be reduced to lower oxidation states or elemental iridium.

Substitution: The chloride ligands can be substituted with other ligands such as water, ammonia, or organic ligands.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like chlorine or bromine are used.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are employed.

Substitution: Ligand exchange reactions are carried out in aqueous or organic solvents under controlled temperatures.

Major Products Formed

Oxidation: Higher oxidation state complexes of iridium.

Reduction: Lower oxidation state complexes or elemental iridium.

Substitution: Various iridium complexes with different ligands.

類似化合物との比較

Similar Compounds

Ammonium hexachloroplatinate(IV): (NH₄)₂[PtCl₆]

Potassium hexachloroiridate(III): K₃[IrCl₆]

Sodium hexachlororuthenate(III): Na₃[RuCl₆]

Uniqueness

Triammonium hexachloroiridate(III) is unique due to its specific coordination environment and the properties imparted by the iridium center. Compared to similar compounds, it exhibits distinct reactivity and stability, making it valuable for specialized applications in research and industry.

生物活性

Iridium(3+) triammonium hexachloride (Ir(III) complex) has garnered significant attention in the field of medicinal chemistry due to its unique biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Iridium(3+) triammonium hexachloride is a coordination complex that features iridium as the central metal ion coordinated by six chloride ions and three ammonium groups. Its structure allows for unique interactions with biological macromolecules, contributing to its therapeutic potential.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of iridium(III) complexes against various pathogens. One notable study reported that an iridium(III) complex inhibited the growth of Staphylococcus aureus, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 3.60 μM and 7.19 μM, respectively . This indicates a robust bactericidal effect, making it a candidate for further development in treating bacterial infections.

Table 1: Antimicrobial Activity of Iridium(III) Complexes

| Pathogen | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 3.60 | 7.19 |

| Escherichia coli | TBD | TBD |

| Pseudomonas aeruginosa | TBD | TBD |

Anticancer Properties

Iridium(III) complexes have also shown promising anticancer activity. For instance, one study evaluated a cyclometallated iridium(III) complex that exhibited cytotoxicity against several cancer cell lines, including ovarian (A2780), cervical (HeLa), and melanoma (A375) cells. The IC50 values for these cell lines were notably low, indicating potent antiproliferative effects:

The mechanism behind this activity may involve the complex's ability to interact with cellular components such as DNA, leading to apoptosis in cancer cells.

Table 2: Cytotoxicity of Iridium(III) Complexes on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| A2780 | 7.23 |

| HeLa | 1.68 |

| A375 | 1.55 |

The biological activity of iridium(III) complexes can be attributed to several mechanisms:

- DNA Interaction : Iridium(III) complexes can intercalate into DNA, disrupting replication and transcription processes . Studies indicate that guanine residues are preferential binding sites for these complexes, enhancing their cytotoxicity through DNA damage.

- Reactive Oxygen Species (ROS) Generation : Some iridium complexes act as photosensitizers in photodynamic therapy (PDT), generating ROS upon light activation, which induces cell death in targeted cancer cells .

- Hydrophobicity and Membrane Penetration : The hydrophobic nature of certain iridium complexes facilitates their penetration into cell membranes, enhancing their therapeutic efficacy against both bacteria and cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of iridium(III) complexes:

- Case Study 1 : An investigation into the effects of an iridium(III) complex on ovarian cancer cells revealed significant apoptosis rates when treated with concentrations above the determined IC50 values . The study emphasized the importance of structural modifications in enhancing biological activity.

- Case Study 2 : A recent review discussed the role of iridium complexes in theranostics—combining diagnostic imaging with therapeutic functions—demonstrating their potential in personalized medicine approaches for cancer treatment .

特性

IUPAC Name |

triazanium;iridium(3+);hexachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.3H3N/h6*1H;;3*1H3/q;;;;;;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDFGYMTQWWVES-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H12IrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15752-05-3 | |

| Record name | Iridate(3-), hexachloro-, ammonium (1:3), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015752053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridate(3-), hexachloro-, ammonium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triammonium hexachloroiridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。